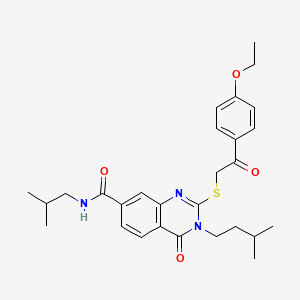

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-N-isobutyl-3-isopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

- A thioether linkage (-S-) connecting the quinazoline core to a 2-(4-ethoxyphenyl)-2-oxoethyl group.

- N-isobutyl and 3-isopentyl substituents, enhancing lipophilicity and steric bulk.

- A 7-carboxamide group, which may influence solubility and hydrogen-bonding interactions.

This scaffold is structurally analogous to pharmacologically active quinazoline derivatives, which are often explored for kinase inhibition or anticancer activity .

Properties

IUPAC Name |

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4S/c1-6-35-22-10-7-20(8-11-22)25(32)17-36-28-30-24-15-21(26(33)29-16-19(4)5)9-12-23(24)27(34)31(28)14-13-18(2)3/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNHZSLBHLWTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazoline-Based Analogs

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, )

- Core structure : 3-phenyl-3,4-dihydroquinazolin-4-one.

- Key differences : Lacks the 7-carboxamide and branched alkyl substituents (isobutyl/isopentyl) present in the target compound. Instead, it has an ethyl ester group at the thioether side chain.

- Synthesis: Derived from anthranilic acid via a thioxoquinazolinone intermediate .

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5, )

- Core structure: Similar quinazolinone core but fused with a thiazolidinone ring.

- Functional groups : A thioxo group (-C=S) and acetamide linkage, differing from the target compound’s oxoethyl and carboxamide groups.

- Reactivity: The thiazolidinone moiety may confer distinct electronic properties compared to the target’s ethoxyphenyl group .

Thiophene- and Dihydropyridine-Based Analogs

AZ331 ()

- Structure: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.

- Key similarities : Contains a thioether-linked 2-oxoethyl group and a carboxamide substituent, mirroring the target compound’s side chain.

- Differences : Dihydropyridine core vs. quinazoline, with furyl and methoxyphenyl substituents altering electronic and steric profiles .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 6o, )

- Structure: Tetrahydrobenzo[b]thiophene core with an ethoxy-oxoethylamino side chain.

- Functional groups: The amino-oxoethyl group differs from the target’s thioether linkage but shares a similar oxoethyl motif.

- Synthesis : Petasis multicomponent reaction in HFIP solvent, yielding 22% after purification .

Physicochemical and Spectroscopic Properties

NMR Profiling ()

- Region-specific shifts : Substituents at positions 29–36 and 39–44 cause distinct chemical shift changes in analogs (e.g., AZ331 vs. target compound) due to altered electronic environments .

- Target compound prediction : The ethoxyphenyl group would deshield nearby protons (δ ~6.8–7.4 ppm), while the isopentyl chain may show upfield shifts (δ ~0.8–1.5 ppm) .

Lipophilicity and Solubility

- Target compound : High logP due to isopentyl/isobutyl groups; carboxamide may mitigate insolubility.

- Analog comparison : Compound 6o () has lower lipophilicity (ethyl ester vs. branched alkyl) but similar solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.